molecular formula C12H15N3O B1391887 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one CAS No. 635713-68-7

1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one

Cat. No. B1391887
M. Wt: 217.27 g/mol
InChI Key: CFLDCJYCZAHJCK-UHFFFAOYSA-N
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Description

“1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one” is a chemical compound . It is structurally related to other compounds such as “1’-methyl-1’H-spiro [piperidine-4,2’-quinazolin]-4’ (3’H)-one” and "1’H-spiro [cyclopentane-1,2’-quinazolin]-4’ (3’H)-one" .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a series of novel substituted quinazolinone derivatives was synthesized and characterized by 1H NMR and LC–MS spectral techniques . Another study reported the synthesis of 5H-Spiro [benzo [h] [1,2,4]triazolo [3,4-b]quinazoline-6,1′-cycloheptane]-7 (11H)-ones . A concise organocatalytic method for the facile synthesis of some novel 1′H-spiro[cycloalkyl-1,2′-quinazolin]-4′(3′H)-ones via a one-pot, three-component condensation of isatoic anhydride, aryl or aliphatic amines and a cyclic ketone has also been described .


Molecular Structure Analysis

The molecular structure of “1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one” has been analyzed in several studies . The molecular formula is C12H15N3O, with an average mass of 217.267 Da and a monoisotopic mass of 217.121506 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Mannich aminomethylation of 5’,6’,7,‘8’-tetrahydro-1’ H,3’ H -spiro [cyclohexane-1,2’-quinazolin]-4’-one leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment . Another study reported the reaction of 2-hydrazinobenzo [h]quinazoline with carbon disulfide in the presence of pyridine, resulting in 9-mercapto-5H-spiro [benzo [h] [1,2,4]triazolo [3,4-b]quinazoline-6,1′-cycloheptane]-7 (11H)-one .

Scientific Research Applications

Synthesis and Ligand Evaluation

  • Ligands of Nociceptin Receptor : Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones have been synthesized and evaluated as ligands of the nociceptin receptor. Some of these compounds showed partial agonistic activity, while others were pure antagonists (Mustazza et al., 2006).

Solid-Phase Synthesis and Pharmacological Relevance

  • Solid-Phase Synthesis : A method for the solid-phase synthesis of 1'H-spiro[pyrrolidine-3,2'-quinazolin]-2'-ones and 1'H-spiro[piperidine-3,2'-quinazolin]-2'-ones, leading to compounds with unique 3D architectures and pharmacological relevance, has been developed. These compounds have potential applications in the field of medicinal chemistry (Pospíšilová et al., 2018).

Cyclofunctionalization for Synthesis

  • Synthesis of Spiro Derivatives : Cyclofunctionalization techniques have been employed for synthesizing 1-substituted spiro[piperidine-4, 4'(3'H)-quinazolin]-2'(1'H)-one derivatives. Such methods highlight the chemical versatility of this compound class in organic synthesis (Takai et al., 1988).

Alkylation Studies

  • Spiro[oxirane-2,4-piperidines] as Alkylating Agents : Spiro[oxirane-2, 4′-piperidines], prepared by reacting dimethyloxosulfonium methylide with 4-piperidones, have been found to act as alkylating agents, introducing specific moieties onto heteroaromatic compounds like 4(3H)-quinazolone (Fishman & Cruickshank, 1968).

Novel Cycloaddition Reactions

  • Synthesis of Hybrid Spiroheterocycles : Multi-component, 1,3-dipolar cycloaddition reactions have been used for the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles. This highlights its application in creating diverse and complex molecular structures (Rajesh et al., 2012).

Cross-Condensation and Synthesis

  • Development of Physiologically Active Compounds : Research on the cross-condensation of substituted piperidin-4-ones, malononitrile, and pyrazolin-5-ones has led to the development of methods for synthesizing physiologically active compounds, showcasing the potential for therapeutic applications (Shestopalov et al., 2003).

properties

IUPAC Name

spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-11-14-10-4-2-1-3-9(10)12(15-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLDCJYCZAHJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678174
Record name 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one

CAS RN

635713-68-7
Record name 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Hara, E Yoshigai, T Ohashi, T Fukada - International Journal of …, 2023 - mdpi.com
Zinc is an essential trace element that plays an important physiological role in numerous cellular processes. Zinc deficiency can result in diverse symptoms, such as impairment of the …
Number of citations: 1 www.mdpi.com

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